![molecular formula C8H13NO3 B1530753 1,9-Dioxa-3-azaspiro[5.5]undecan-2-one CAS No. 1781131-51-8](/img/structure/B1530753.png)

1,9-Dioxa-3-azaspiro[5.5]undecan-2-one

Vue d'ensemble

Description

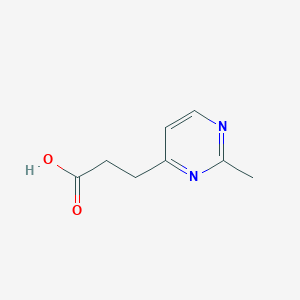

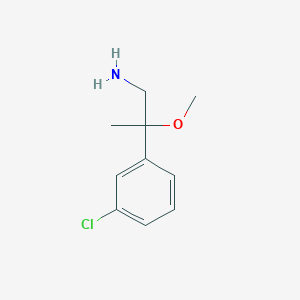

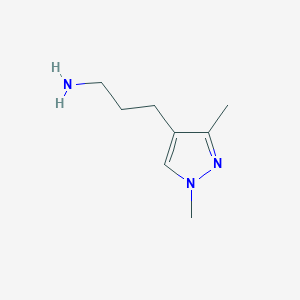

“1,9-Dioxa-3-azaspiro[5.5]undecan-2-one” is a chemical compound with the molecular formula C8H13NO3 and a molecular weight of 171.19 . It is used for research purposes .

Synthesis Analysis

A review discusses the synthesis of 1,9-diazaspiro[5.5]undecanes, including those ring-fused with arenes and heteroarenes and/or containing a carbonyl group at position 2 . The synthesis of the 1,9-diazaspiro[5.5]undecane cores is highlighted, with each type of arene fusion having its own preferable synthesis strategy . Substitution options at position 9 and/or 1 are specific for each compound and mostly concern the last step of the synthesis .

Molecular Structure Analysis

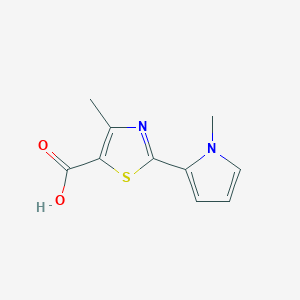

The molecular structure of “1,9-Dioxa-3-azaspiro[5.5]undecan-2-one” consists of a spiro-fused system with two oxygen atoms and one nitrogen atom incorporated into the ring structure .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1,9-Dioxa-3-azaspiro[5.5]undecan-2-one” include a molecular weight of 171.19 and a molecular formula of C8H13NO3 . Other specific physical and chemical properties such as boiling point and storage conditions are not provided in the search results .

Applications De Recherche Scientifique

1,9-Dioxa-3-azaspiro[5.5]undecan-2-one: A Comprehensive Analysis

- This compound is involved in the synthesis and structural investigations of spiro[5.5]undecane derivatives, which are important for understanding stereochemical properties and conformational equilibria in chemical reactions .

- Derivatives of this compound, such as 1,4,9-Triazaspiro[5.5]undecan-2-one, have been studied for their potential as potent and selective inhibitors in medicinal chemistry, particularly targeting METTL3/METTL14 protein complex related to diseases like cancer and diabetes .

Synthesis and Stereochemistry

Pharmaceutical Research

Chemokine Receptor Modulation

Safety and Hazards

Mécanisme D'action

Target of Action

A structurally similar compound, 1,4,9-triazaspiro[55]undecan-2-one, has been reported to target METTL3, a key player in a variety of diseases including several types of cancer, type 2 diabetes, and viral infections .

Mode of Action

The exact mode of action of 1,9-Dioxa-3-azaspiro[5It’s known that spiro compounds with saturated six-membered rings exhibit intriguing conformational and configurational aspects . The flipping of the six-membered rings transforms one enantiomer into another, this conformational equilibrium being an enantiomeric inversion .

Biochemical Pathways

The specific biochemical pathways affected by 1,9-Dioxa-3-azaspiro[5The mettl3/mettl14 protein complex, which is targeted by the structurally similar compound 1,4,9-triazaspiro[55]undecan-2-one, is part of the m6A regulation machinery, suggesting potential involvement in RNA modification pathways .

Pharmacokinetics

The pharmacokinetic properties of 1,9-Dioxa-3-azaspiro[5The structurally similar compound 1,4,9-triazaspiro[55]undecan-2-one has been reported to have favorable ADME properties .

Result of Action

The molecular and cellular effects of 1,9-Dioxa-3-azaspiro[5It’s known that the structurally similar compound 1,4,9-triazaspiro[55]undecan-2-one is able to reduce the m6A/A level of polyadenylated RNA in certain cell lines .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 1,9-Dioxa-3-azaspiro[5It’s known that the structurally similar compound 1,4,9-triazaspiro[55]undecan-2-one had mediocre stability toward enzymatic degradation with half-lives lower than 12 min upon incubation with rat liver microsomes .

Propriétés

IUPAC Name |

1,9-dioxa-3-azaspiro[5.5]undecan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c10-7-9-4-1-8(12-7)2-5-11-6-3-8/h1-6H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHOLNCFCSNCLIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)OC12CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,9-Dioxa-3-azaspiro[5.5]undecan-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Isoxazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B1530693.png)